molecular formula C10H16ClNO B12516101 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride

Cat. No.: B12516101
M. Wt: 201.69 g/mol
InChI Key: HWXZHRKFXAKYDP-UHFFFAOYSA-N
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Description

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C10H15NO·HCl It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride typically involves the reaction of m-toluidine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A structurally similar compound with different substituents.

    2-Amino-2-phenylpropan-1-ol: Another related compound with a phenyl group instead of a tolyl group.

Uniqueness

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-amino-2-(3-methylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(6-8)10(2,11)7-12;/h3-6,12H,7,11H2,1-2H3;1H

InChI Key

HWXZHRKFXAKYDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CO)N.Cl

Origin of Product

United States

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